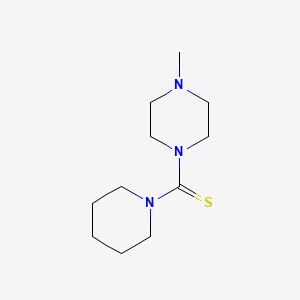![molecular formula C23H28O8 B12566416 4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) CAS No. 161960-57-2](/img/structure/B12566416.png)
4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) is an organic compound characterized by its complex structure, which includes two 3,5-dimethoxybenzaldehyde groups connected by a pentane-1,5-diylbis(oxy) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable pentane-1,5-diylbis(oxy) precursor. One common method involves the use of a Williamson ether synthesis, where 3,5-dimethoxybenzaldehyde is reacted with pentane-1,5-diol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using reagents like boron tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Boron tribromide in dichloromethane at low temperatures.
Major Products:
Oxidation: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzoic acid)
Reduction: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzyl alcohol)
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which are important intermediates in organic synthesis. The methoxy groups can undergo demethylation, leading to the formation of phenolic compounds. These reactions involve nucleophilic attack on the carbonyl carbon or the methoxy carbon, respectively, followed by elimination or substitution steps.
Comparación Con Compuestos Similares
- 4,4’-[Pentane-1,5-diylbis(oxy)]dibenzoic acid
- 4,4’-[Pentane-1,5-diylbis(oxy)]dianiline
- 1,5-bis(4-aminophenoxy)pentane
Comparison: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) is unique due to the presence of both aldehyde and methoxy functional groups, which provide a versatile platform for various chemical transformations. In contrast, 4,4’-[Pentane-1,5-diylbis(oxy)]dibenzoic acid contains carboxylic acid groups, making it more suitable for applications requiring acidic functionality. 4,4’-[Pentane-1,5-diylbis(oxy)]dianiline and 1,5-bis(4-aminophenoxy)pentane contain amine groups, which are useful in the synthesis of polymers and other nitrogen-containing compounds.
Propiedades
Número CAS |
161960-57-2 |
|---|---|
Fórmula molecular |
C23H28O8 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
4-[5-(4-formyl-2,6-dimethoxyphenoxy)pentoxy]-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C23H28O8/c1-26-18-10-16(14-24)11-19(27-2)22(18)30-8-6-5-7-9-31-23-20(28-3)12-17(15-25)13-21(23)29-4/h10-15H,5-9H2,1-4H3 |
Clave InChI |
CIOIYABBLFVQSG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCCCCCOC2=C(C=C(C=C2OC)C=O)OC)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


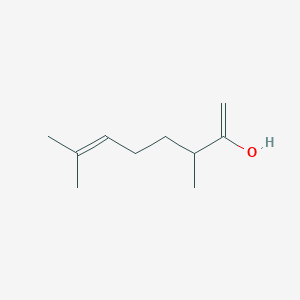
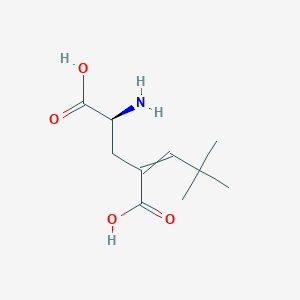
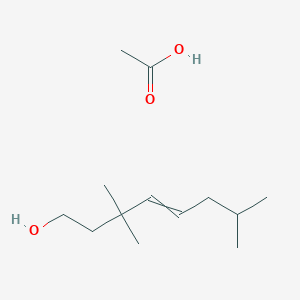

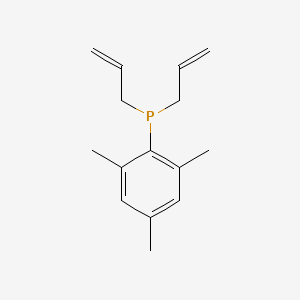
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
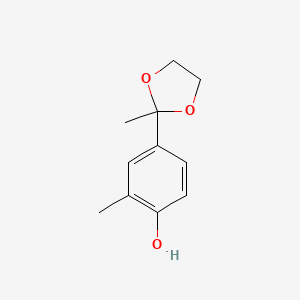
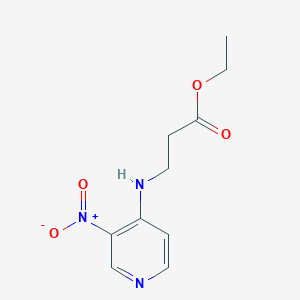
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
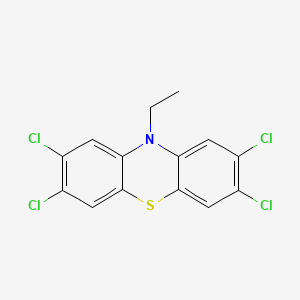
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
